Cas no 1807129-51-6 (2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride)

2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride
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- インチ: 1S/C10H10ClNO2S/c1-3-8-5-4-7(2)10(9(8)6-12)15(11,13)14/h4-5H,3H2,1-2H3
- InChIKey: BEECLURTIYYKRE-UHFFFAOYSA-N
- SMILES: ClS(C1=C(C)C=CC(CC)=C1C#N)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 365
- トポロジー分子極性表面積: 66.3
- XLogP3: 2.8
2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010002430-1g |
2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride |
1807129-51-6 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
2-Cyano-3-ethyl-6-methylbenzenesulfonyl chloride 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-Cyano-3-ethyl-6-methylbenzenesulfonyl chlorideに関する追加情報
2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride: A Comprehensive Overview
2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride, also known by its CAS number 1807129-51-6, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a sulfonyl chloride group with a substituted benzene ring containing cyano, ethyl, and methyl substituents. The combination of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in various synthetic processes.
The synthesis of 2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride typically involves multi-step organic reactions, often starting from benzene derivatives. The introduction of the sulfonyl chloride group is a critical step, as it enhances the reactivity of the molecule, enabling further functionalization. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption.
The chemical properties of 2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride are heavily influenced by its functional groups. The sulfonyl chloride group is highly electrophilic, making it an excellent leaving group in substitution reactions. This property is exploited in the preparation of sulfonamides, which are widely used in drug development due to their bioavailability and stability. The cyano group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, enhancing its reactivity in certain transformations. Meanwhile, the ethyl and methyl substituents contribute to the steric bulk of the molecule, influencing its solubility and reactivity in different solvents.
In terms of applications, 2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride has found significant use as an intermediate in the synthesis of bioactive compounds. For example, it serves as a key building block in the development of novel antibiotics and antiviral agents. Recent studies have highlighted its potential in creating sulfonamide-based inhibitors targeting specific enzymes involved in bacterial resistance mechanisms. Additionally, this compound is employed in the preparation of advanced polymers and materials with tailored properties for use in electronics and aerospace industries.
The stability and reactivity of 2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride make it an attractive candidate for various chemical transformations. Researchers have investigated its role in Suzuki coupling reactions, where it acts as a coupling partner for aryl halides. This approach has opened new avenues for constructing complex aromatic systems with high precision. Furthermore, its compatibility with palladium-catalyzed cross-coupling reactions has been explored, offering opportunities for scalable synthesis of pharmaceutically relevant compounds.
In conclusion, 2-Cyano-3-Ethyl-6-Methylbenzenesulfonyl Chloride stands out as a versatile and valuable compound in modern organic chemistry. Its unique structure and reactivity continue to drive innovative research across multiple disciplines. As advancements in synthetic methodologies and material science progress, this compound is poised to play an even more critical role in developing next-generation products that address pressing global challenges.
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